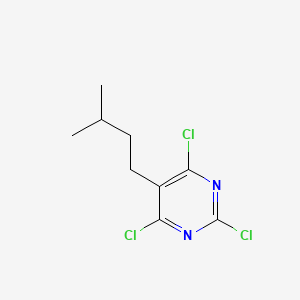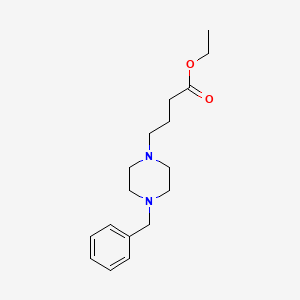
Ethyl 4-(phenylmethyl)-1-piperazinebutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(phenylmethyl)-1-piperazinebutanoate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular compound features a piperazine ring, which is a common structural motif in medicinal chemistry due to its presence in many pharmacologically active compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(phenylmethyl)-1-piperazinebutanoate typically involves the esterification of 4-(phenylmethyl)-1-piperazinebutanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable and cost-effective.
化学反应分析
Types of Reactions
Ethyl 4-(phenylmethyl)-1-piperazinebutanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-(phenylmethyl)-1-piperazinebutanoic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted by nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Hydrolysis: 4-(phenylmethyl)-1-piperazinebutanoic acid and ethanol.
Reduction: 4-(phenylmethyl)-1-piperazinebutanol.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
科学研究应用
Ethyl 4-(phenylmethyl)-1-piperazinebutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Due to the presence of the piperazine ring, it is investigated for its potential use in pharmaceuticals, particularly as a scaffold for drug development.
Industry: It is used in the production of fragrances and flavorings due to its ester functional group.
作用机制
The mechanism of action of Ethyl 4-(phenylmethyl)-1-piperazinebutanoate largely depends on its interaction with biological targets. The piperazine ring can interact with various receptors and enzymes in the body, potentially leading to pharmacological effects. The ester group may also undergo hydrolysis in vivo, releasing the active acid form, which can further interact with biological targets.
相似化合物的比较
Ethyl 4-(phenylmethyl)-1-piperazinebutanoate can be compared with other similar compounds such as:
Ethyl 4-(phenylmethyl)-1-piperazineacetate: Similar structure but with a shorter carbon chain.
Ethyl 4-(phenylmethyl)-1-piperazinepropanoate: Similar structure but with a different carbon chain length.
Mthis compound: Similar structure but with a different ester group.
These compounds share similar chemical properties but may differ in their biological activities and applications due to variations in their molecular structures.
属性
CAS 编号 |
184042-65-7 |
|---|---|
分子式 |
C17H26N2O2 |
分子量 |
290.4 g/mol |
IUPAC 名称 |
ethyl 4-(4-benzylpiperazin-1-yl)butanoate |
InChI |
InChI=1S/C17H26N2O2/c1-2-21-17(20)9-6-10-18-11-13-19(14-12-18)15-16-7-4-3-5-8-16/h3-5,7-8H,2,6,9-15H2,1H3 |
InChI 键 |
FWXQTSXQDAUBJU-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CCCN1CCN(CC1)CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


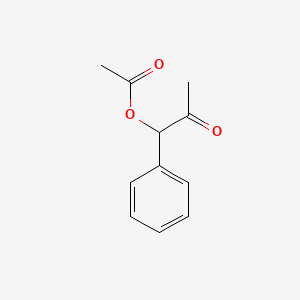
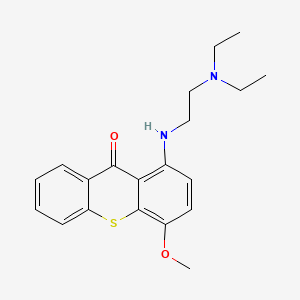
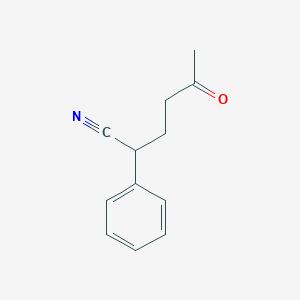
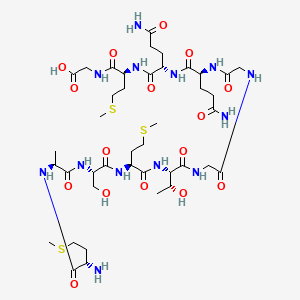
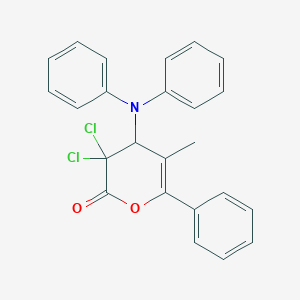
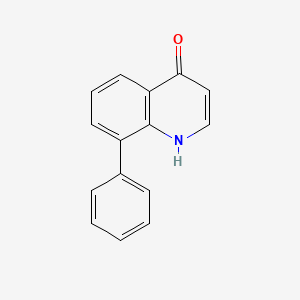
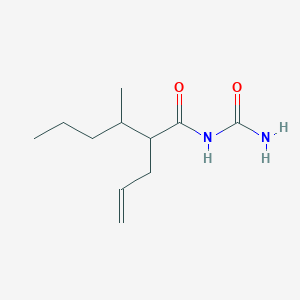
![4,5,7-Trifluoro-6-[2,3,5,6-tetrafluoro-4-[(4,6,7-trifluoro-1,3-dioxo-2-benzofuran-5-yl)oxy]phenoxy]-2-benzofuran-1,3-dione](/img/structure/B14010646.png)
![7-Methyl-3-(4-methylphenyl)-6-(morpholin-4-ylmethyl)-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B14010661.png)
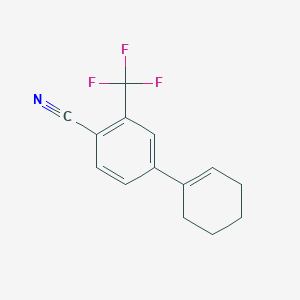

![1-methyl-1-nitroso-3-[2-(6-sulfanylidene-3H-purin-9-yl)ethyl]urea](/img/structure/B14010679.png)

